Isoquinoline-4-carbaldehyde serves as a vital building block for synthesizing various complex molecules. Its reactive aldehyde group allows for further chemical transformations, enabling the creation of diverse organic compounds with potential applications in various fields [].
Here are some examples of its use in organic synthesis:
The interest in Isoquinoline-4-carbaldehyde extends to pharmaceutical research due to its connection to various biologically active molecules. Scientists investigate its potential as a precursor for synthesizing drugs targeting specific diseases.
Here are some areas of exploration:
Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C₁₀H₇NO. It features a fused isoquinoline ring and an aldehyde functional group at the fourth position. This compound is notable for its potential in synthetic organic chemistry and medicinal applications due to its reactive aldehyde group, which can undergo various chemical transformations.
Isoquinoline-4-carbaldehyde exhibits notable biological activities:
Several methods exist for synthesizing isoquinoline-4-carbaldehyde:
Isoquinoline-4-carbaldehyde finds applications across various fields:
Research into the interactions of isoquinoline-4-carbaldehyde with other compounds has revealed significant insights:
Several compounds share structural similarities with isoquinoline-4-carbaldehyde. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Isoquinoline | Aromatic Heterocycle | Lacks the aldehyde group |
Quinolone | Aromatic Heterocycle | Contains a ketone instead of an aldehyde |
Benzaldehyde | Aromatic Aldehyde | Simple aromatic structure without heterocycle |
1-Methylisoquinoline | Methylated Isoquinoline | Methyl substitution at nitrogen |
Isoquinoline-4-carbaldehyde stands out due to its unique combination of an isoquinoline structure and an aldehyde functional group, which enhances its reactivity compared to similar compounds.
Irritant